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Compound of Interest

Compound Name: Saframycin H

Cat. No.: B1232083 Get Quote

An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of

Saframycin H

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and stereochemistry of

Saframycin H, a member of the complex tetrahydroisoquinoline family of antibiotics. Due to the

limited availability of specific data for Saframycin H, this document leverages information from

closely related and well-studied saframycins, such as Saframycin A, to provide a

comprehensive understanding of its core structural features and biological context.

Chemical Structure
Saframycin H belongs to the bis-tetrahydroisoquinoline (THIQ) alkaloid family, which is

characterized by a complex pentacyclic core skeleton.[1] The saframycin family of antibiotics is

produced by the bacterium Streptomyces lavendulae. The core structure is biosynthesized from

two molecules of a tyrosine derivative.[1]

The molecular formula of Saframycin H is C32H36N4O9, and its molecular weight is 620.65

g/mol .[2]

Key Structural Features:

Pentacyclic Core: A rigid, fused five-ring system forms the backbone of the molecule.
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Two Tetrahydroisoquinoline (THIQ) Units: These nitrogen-containing heterocyclic moieties

are crucial for the molecule's biological activity.

Quinone/Hydroquinone Moieties: The presence of quinone or hydroquinone systems in the

aromatic rings is a characteristic feature of saframycins and contributes to their reactivity.

Side Chain: A variable side chain is attached to the core, which differentiates the various

members of the saframycin family.

Below is the 2D chemical structure of Saframycin H.

Saframycin H chemical structure

Canonical SMILES: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)

(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC[2]

IUPAC Name: N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-

tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-

10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide[2]

Stereochemistry
The complex three-dimensional arrangement of atoms in Saframycin H is critical to its

biological function. The pentacyclic core contains multiple chiral centers, leading to a specific

stereochemistry that is conserved across the saframycin family.

While the absolute configuration of each stereocenter in Saframycin H has not been explicitly

detailed in the literature, the relative stereochemistry of the core is well-established through

studies on related compounds like Saframycin A and C.[3][4] The determination of the absolute

configuration of such complex molecules is typically achieved through techniques like X-ray

crystallography or advanced NMR spectroscopy in combination with chiral derivatizing agents.

[5]

Based on the IUPAC name, the absolute stereochemistry of the core chiral centers in

Saframycin H is proposed as: 1R, 2S, 10R, 13S.

Quantitative Data
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Detailed spectroscopic data specifically for Saframycin H is not readily available in the public

domain. The structures of saframycins F, G, and H were initially determined by comparing their

spectroscopic data with those of the well-characterized saframycins C and D.[3] For reference,

tables of typical ¹H and ¹³C NMR chemical shifts for related molecular fragments are provided

below.

Table 1: General ¹H NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Chemical Shift (ppm)

Aliphatic C-H 0.9 - 2.5

C-H adjacent to N 2.5 - 4.5

C-H adjacent to O (e.g., OCH₃) 3.3 - 4.0

Aromatic C-H 6.5 - 8.5

Amide N-H 5.0 - 8.5

Hydroxyl O-H Variable

Note: These are general ranges and the exact chemical shifts for Saframycin H will be

influenced by the specific electronic and steric environment of each proton.

Table 2: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Chemical Shift (ppm)

Aliphatic C 10 - 50

C adjacent to N 40 - 60

C adjacent to O (e.g., OCH₃) 50 - 80

Aromatic/Quinone C 110 - 160

Carbonyl C (Amide/Ketone) 160 - 210

Nitrile C 115 - 125
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Note: These are general ranges and the exact chemical shifts for Saframycin H will be

influenced by the specific electronic and steric environment of each carbon atom.

Experimental Protocols
Isolation and Purification of Saframycins
The following is a generalized protocol for the isolation and purification of saframycins from

Streptomyces lavendulae, based on established methods for this class of compounds.[6][7]

1. Fermentation:

Inoculate a suitable production medium with a culture of Streptomyces lavendulae.

Incubate the culture under optimal conditions (e.g., specific temperature, pH, and aeration)

to promote the production of saframycins.

2. Extraction:

Separate the mycelium from the culture broth by filtration or centrifugation.

Adjust the pH of the filtrate to alkaline (e.g., pH 8-9) with a base such as sodium hydroxide.

Extract the saframycin complex from the aqueous filtrate using an organic solvent (e.g., ethyl

acetate or chloroform).

Concentrate the organic extract under reduced pressure.

3. Preliminary Purification:

Dissolve the crude extract in a small volume of a suitable solvent.

Perform a liquid-liquid extraction against an acidic aqueous solution (e.g., 1 N HCl) to

separate basic compounds, including saframycins.

Adjust the pH of the aqueous layer back to alkaline and re-extract the saframycins into an

organic solvent.

Concentrate the organic phase to obtain a partially purified extract.
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4. Chromatographic Separation:

Subject the partially purified extract to column chromatography on a silica gel stationary

phase.

Elute the column with a gradient of solvents (e.g., mixtures of benzene, ethyl acetate, and

chloroform) to separate the different saframycin analogues.

Collect fractions and monitor the separation using techniques like thin-layer chromatography

(TLC).

5. Final Purification:

Pool the fractions containing the desired saframycin (e.g., Saframycin H).

Perform further purification using preparative high-performance liquid chromatography

(HPLC) to obtain the pure compound.

Signaling Pathways and Mechanism of Action
The primary mechanism of antitumor activity for the saframycin family is believed to be the

alkylation of DNA.[1] The α-aminonitrile functional group at the C-21 position is a key feature

for this activity. Under physiological conditions, this group can be converted to a reactive

iminium ion, which then covalently binds to DNA, leading to inhibition of DNA replication and

transcription, and ultimately cell death.[2]

While the specific signaling pathways affected by Saframycin H have not been elucidated,

studies on the closely related Saframycin A provide insights into its cellular effects.

Transcription profiling of yeast cells treated with Saframycin A revealed altered expression of

genes involved in several key pathways:[1]

Glycolysis: Upregulation of genes involved in the breakdown of glucose.

Oxidative Stress Response: Upregulation of genes that protect the cell from oxidative

damage.

Protein Degradation: Upregulation of genes involved in the ubiquitin-proteasome pathway.
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Histone Synthesis: Repression of genes encoding histone proteins, which are essential for

DNA packaging.

Biosynthetic Enzymes: Repression of genes involved in various biosynthetic pathways.

These findings suggest that in addition to direct DNA damage, saframycins may exert their

cytotoxic effects by inducing a complex cellular stress response.

Diagrams

Fermentation of S. lavendulae

Solvent Extraction

Preliminary Purification (Acid-Base Extraction)

Silica Gel Column Chromatography

Preparative HPLC

Pure Saframycin H

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and purification of Saframycin H.
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Caption: Proposed mechanism of action and affected signaling pathways of Saframycin H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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